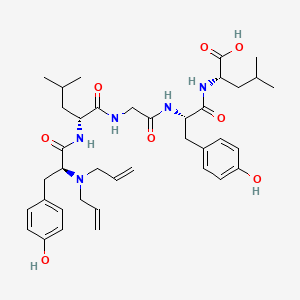

Diallyl G

Description

Properties

CAS No. |

127808-81-5 |

|---|---|

Molecular Formula |

C38H53N5O8 |

Molecular Weight |

707.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C38H53N5O8/c1-7-17-43(18-8-2)33(22-27-11-15-29(45)16-12-27)37(49)41-30(19-24(3)4)35(47)39-23-34(46)40-31(21-26-9-13-28(44)14-10-26)36(48)42-32(38(50)51)20-25(5)6/h7-16,24-25,30-33,44-45H,1-2,17-23H2,3-6H3,(H,39,47)(H,40,46)(H,41,49)(H,42,48)(H,50,51)/t30-,31+,32+,33+/m1/s1 |

InChI Key |

WPYLFYWRECLMCS-GJBCSVNNSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

YLGYL |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Diallyl G; Diallyl-G; DiallylG; N,N-Diallyl-tyr-D-leu-gly-tyr-leu-OH; N,N-Diallyl-tyrosyl-leucyl-glycyl-tyrosyl-leucine; |

Origin of Product |

United States |

Foundational & Exploratory

Diallyl Disulfide (DADS): A Technical Guide on its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diallyl disulfide (DADS) is a prominent oil-soluble organosulfur compound derived from garlic (Allium sativum). It is formed from the decomposition of allicin, the compound responsible for garlic's characteristic aroma when crushed. Over the past two decades, a substantial body of research has highlighted the anti-proliferative and chemopreventive effects of DADS against a wide array of cancer types, including those of the breast, prostate, lung, colon, and esophagus, as well as leukemia. This technical guide provides an in-depth exploration of the core molecular mechanisms through which DADS exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Action

DADS employs a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms include the induction of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest, as well as the inhibition of histone deacetylases (HDACs).

Generation of Reactive Oxygen Species (ROS)

A primary and early event following DADS treatment in cancer cells is a significant increase in intracellular ROS. While moderate ROS levels can promote cancer cell growth, excessive levels, such as those induced by DADS, are toxic and trigger cell death pathways. This DADS-induced oxidative stress is a central driver for both apoptosis and cell cycle arrest. In human A549 lung cancer cells, a significant rise in ROS was observed within 30 minutes of DADS treatment. The critical role of ROS is demonstrated by the fact that treatment with the antioxidant N-acetyl cysteine (NAC) can completely abrogate DADS-induced apoptosis and cell cycle arrest.

Induction of Apoptosis

DADS is a potent inducer of apoptosis, or programmed cell death, in numerous cancer cell lines. This process is largely mediated by the intrinsic (mitochondrial) pathway, triggered by the aforementioned ROS generation.

-

Mitochondrial Pathway Activation: DADS disrupts the balance of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. It causes an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift increases the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Cascade Execution: In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological features of apoptosis. DADS has been shown to significantly increase caspase-3 activity in various cancer models.

DADS-Induced Apoptosis Pathway

Caption: DADS induces apoptosis via the ROS-mediated mitochondrial pathway.

Induction of Cell Cycle Arrest

DADS consistently induces cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cell types. This prevents damaged cells from progressing through mitosis, thereby inhibiting proliferation. The mechanism is often dependent on the generation of ROS and involves the modulation of key cell cycle regulatory proteins.

-

p53/p21 Pathway: DADS can activate the p53 tumor suppressor protein. Activated p53 transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21, which in turn inhibits the Cyclin B1/CDK1 complex. This inhibition is crucial for preventing entry into mitosis, thus causing arrest at the G2/M checkpoint.

-

Chk1/CDC25C Pathway: DADS can also influence the Chk1/CDC25C signaling axis. By modulating these proteins, DADS prevents the activation of the Cyclin B1/CDK1 complex, further reinforcing the G2/M arrest.

DADS-Induced G2/M Cell Cycle Arrest

Synthesis of Diallyl Disulfide from Allicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diallyl disulfide (DADS) from allicin, a process fundamentally involving the controlled decomposition of the parent compound. Allicin, the primary bioactive organosulfur compound derived from garlic (Allium sativum), is inherently unstable and readily transforms into a variety of other sulfur-containing molecules, including DADS.[1][2][3] This guide provides a comprehensive overview of the reaction pathways, experimental considerations, and analytical methods pertinent to maximizing the yield and purity of DADS from allicin.

Introduction to the Allicin to Diallyl Disulfide Transformation

The "synthesis" of diallyl disulfide from allicin is, in chemical terms, a controlled degradation process. Allicin (diallyl thiosulfinate) is a reactive and unstable molecule that, upon formation, spontaneously decomposes into a mixture of more stable organosulfur compounds.[2] The primary transformation products in aqueous or polar solvent environments are diallyl disulfide (DADS) and diallyl trisulfide (DATS).[4][5] The relative yields of these and other byproducts are highly dependent on the reaction conditions, most notably temperature, solvent polarity, and the presence of other reagents.

For professionals in drug development and research, understanding and controlling this transformation is crucial for producing DADS with high purity for preclinical and clinical investigations into its various reported biological activities.

Chemical Transformation Pathway

The decomposition of allicin to diallyl disulfide is believed to proceed through the formation of allyl sulfenic acid intermediates. Two molecules of allyl sulfenic acid can condense to form allicin, and conversely, allicin can decompose back into these intermediates. These reactive intermediates can then undergo further reactions to form a variety of sulfur compounds. The pathway favoring diallyl disulfide is predominant under specific conditions.

Experimental Protocols and Methodologies

While a single, universally optimized protocol for the exclusive synthesis of DADS from allicin is not established due to the complex nature of allicin's decomposition, this section outlines a generalized experimental workflow and key considerations derived from the scientific literature. The process involves the initial synthesis or extraction of allicin, followed by its controlled decomposition and subsequent analysis of the products.

General Experimental Workflow

The following diagram illustrates a typical workflow for the laboratory-scale production and analysis of DADS from allicin.

References

In Vivo Metabolism of Diallyl Disulfide in Rats: A Technical Guide

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound found in garlic (Allium sativum) and is recognized for its potential anticarcinogenic and chemoprotective properties.[1][2] Understanding its metabolic fate is crucial for elucidating its mechanisms of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in vivo metabolism of DADS in rats, detailing the biotransformation pathways, pharmacokinetic parameters, and the experimental methodologies used in these investigations.

Metabolic Pathways of Diallyl Disulfide

Following oral administration in rats, diallyl disulfide undergoes extensive metabolism, primarily in the liver, leading to the formation of several key metabolites.[1][3] The biotransformation involves a series of reduction, methylation, and oxidation reactions.

The primary metabolites identified in various tissues and excreta of rats include:

-

Allyl mercaptan (AM)

-

Allyl methyl sulfide (AMS)

-

Allyl methyl sulfoxide (AMSO)

The metabolic cascade is initiated by the reduction of DADS to allyl mercaptan. Subsequently, AM is methylated to form allyl methyl sulfide. AMS then undergoes oxidation to yield allyl methyl sulfoxide and further to allyl methyl sulphone.[4] Studies have indicated that cytochrome P450 enzymes, specifically CYP2B1/2 and CYP2E1, are involved in the oxidation of DADS and its metabolites.[3][5] Additionally, flavin-containing monooxygenases may also play a role.[3] Another metabolic route involves the conjugation of DADS with glutathione to form S-allylglutathione.[3]

Signaling Pathway of Diallyl Disulfide Metabolism

Caption: Metabolic pathway of diallyl disulfide in rats.

Quantitative Analysis of Diallyl Disulfide Metabolism

Quantitative studies have been conducted to determine the levels of DADS and its metabolites in various biological matrices. Following a single oral administration of 200 mg/kg DADS to rats, the highest concentrations of its metabolites are typically observed between 48 and 72 hours.[1][2] Among the metabolites, allyl methyl sulphone (AMSO2) has been identified as the most abundant and persistent compound.[1][6] Significant excretion of AMSO and AMSO2 has been noted in the urine.[1]

Table 1: In Vivo Distribution of Diallyl Disulfide Metabolites in Rats

| Metabolite | Tissues/Fluids Detected | Peak Concentration Time | Notes |

| Allyl Mercaptan (AM) | Stomach, Liver, Plasma | Not specified | Precursor to other metabolites.[1] |

| Allyl Methyl Sulfide (AMS) | Stomach, Liver, Plasma | Not specified | Formed via methylation of AM.[1] |

| Allyl Methyl Sulfoxide (AMSO) | Stomach, Liver, Plasma, Urine | 48-72 hours | Significantly excreted in urine.[1] |

| Allyl Methyl Sulphone (AMSO2) | Stomach, Liver, Plasma, Urine | 48-72 hours | Most abundant and persistent metabolite.[1] |

Table 2: Pharmacokinetic Parameters of Diallyl Disulfide in Isolated Perfused Rat Liver

| Parameter | Value | Unit |

| Half-life (t1/2) | 6.09 | min |

| Area Under the Curve (AUC0-∞) | 4.77 | min·mmol/L |

| Clearance | 34.22 | mL/min |

Data obtained from ex vivo studies using an isolated perfused rat liver model.[3]

Experimental Protocols

The investigation of DADS metabolism in rats has employed standardized experimental designs and analytical techniques.

Experimental Workflow

Caption: General experimental workflow for DADS metabolism studies.

Animal Models: Studies have predominantly utilized male Wistar or Sprague-Dawley rats.[1][7][8]

Dosing: A common experimental approach involves a single oral administration of diallyl disulfide, often at a dose of 200 mg/kg body weight.[1][6]

Sample Collection: Biological samples, including stomach, liver, plasma, and urine, are collected at various time points post-administration to track the absorption, distribution, metabolism, and excretion of DADS and its metabolites.[1] In some studies, sample collection has extended up to 15 days.[1][6]

Analytical Methods: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary analytical technique for the identification and quantification of the volatile sulfur-containing metabolites of DADS.[1][6][7] High-performance liquid chromatography (HPLC) has also been employed for the analysis of certain metabolites.[3]

Conclusion

The in vivo metabolism of diallyl disulfide in rats is a well-characterized process involving reduction, methylation, and oxidation, leading to the formation of several key metabolites, with allyl methyl sulphone being the most prominent. The liver plays a central role in this biotransformation, with cytochrome P450 enzymes being key players. The detailed understanding of DADS metabolism, facilitated by robust experimental protocols and analytical methods, is fundamental for ongoing research into its biological activities and potential therapeutic applications. This guide provides a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

References

- 1. In vivo metabolism of diallyl disulphide in the rat: identification of two new metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. Metabolites of diallyl disulfide and diallyl sulfide in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Diallyl disulfide as a natural organosulfur compound

An In-depth Technical Guide on Diallyl Disulfide: A Natural Organosulfur Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound that is largely responsible for the characteristic odor and many of the therapeutic properties of garlic (Allium sativum) and other plants of the Allium genus.[1][2] Formed from the enzymatic decomposition of allicin upon crushing or chopping garlic, DADS has garnered significant scientific interest for its wide spectrum of biological activities.[1][2] These include potent anti-inflammatory, antioxidant, and anticancer effects, making it a promising candidate for further investigation in drug discovery and development.[3][4][5] This technical guide provides a comprehensive overview of the core chemical properties, biological mechanisms, and experimental data related to diallyl disulfide.

Chemical Properties

Diallyl disulfide is a clear, yellowish liquid with a strong, pungent garlic-like odor.[1][6] It is a non-polar molecule, rendering it insoluble in water but soluble in organic solvents such as ethanol, ether, and oils.[1][6]

| Property | Value | Reference |

| Molecular Formula | C6H10S2 | [7] |

| Molecular Weight | 146.27 g/mol | [6][7] |

| Boiling Point | 138-139 °C | [1] |

| Density | ~1.008 g/mL at 25 °C | [6][8] |

| CAS Number | 2179-57-9 | [6] |

Natural Sources and Formation

The primary natural source of diallyl disulfide is garlic.[1] In intact garlic cloves, the precursor molecule alliin, a derivative of the amino acid cysteine, is physically separated from the enzyme alliinase. When the clove is damaged, alliinase comes into contact with alliin, converting it into the unstable compound allicin. Allicin then rapidly decomposes to yield a variety of organosulfur compounds, with diallyl disulfide being one of the major stable products.[1][9]

Core Mechanisms of Action

Diallyl disulfide exerts its biological effects through the modulation of several key signaling pathways. Its multifaceted mechanism of action contributes to its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Effects via Nrf2 Pathway Activation

DADS is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[4][10][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DADS can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[11] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a suite of antioxidant and phase II detoxification enzymes, including heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and superoxide dismutase (SOD).[4][12][13] This enhancement of the cellular antioxidant defense system helps to mitigate oxidative stress and protect cells from damage.[2]

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Chronic inflammation is a key driver of many diseases. DADS exhibits significant anti-inflammatory properties primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, such as TNF-α, IL-1β, and IL-6.[12] DADS has been shown to prevent the phosphorylation of IκBα, thereby blocking NF-κB's nuclear translocation and suppressing the expression of pro-inflammatory mediators.[10][15] Some studies suggest this inhibition may be linked to the upstream suppression of Glycogen Synthase Kinase 3 beta (GSK-3β).[15]

Anticancer Activity

Diallyl disulfide has demonstrated potent anticancer activity against a variety of cancer cell types, including those of the colon, prostate, breast, and lung.[14][16][17] Its mechanisms are pleiotropic, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.

2.3.1 Induction of Apoptosis

DADS is a well-documented inducer of apoptosis in cancer cells.[14][18] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include:

-

Generation of Reactive Oxygen Species (ROS): DADS can induce apoptosis by increasing intracellular levels of ROS, which acts as a second messenger to trigger apoptotic signaling.[14][18]

-

Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio. This promotes mitochondrial membrane permeabilization and the release of cytochrome c.[14][19]

-

Activation of Caspases: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3.[18][19] Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), culminating in cell death.[18]

2.3.2 Cell Cycle Arrest

DADS can also inhibit cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M phase.[14][19] This is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, DADS has been shown to decrease the expression of cyclin B1 and cdc2, which are essential for the G2/M transition.[14] This action can be linked to the activation of the p53/p21 signaling pathway.[4][14]

2.3.3 Modulation of Other Signaling Pathways

The anticancer effects of DADS are also associated with the inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[19] By suppressing this pathway, DADS can inhibit cell growth, proliferation, and survival, while promoting apoptosis and autophagy.[19]

Quantitative Data Summary

The efficacy of diallyl disulfide has been quantified in numerous preclinical studies. The following tables summarize key data points from various in vitro and in vivo models.

In Vitro Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| HL-60 | Human Leukemia | < 25 | Not Specified | [18] |

| MG-63 | Human Osteosarcoma | ~60 | 48 | [19] |

| PC3 | Human Prostate Cancer | 10 - 500 (induces apoptosis) | 24 | [14] |

| HCT-15 | Human Colon Cancer | ~100 (induces apoptosis) | Not Specified | [17] |

| MCF-7 | Human Breast Cancer | ~50 (Diallyl Trisulfide) | 24 | [20] |

Note: Data for Diallyl Trisulfide (DATS) is included for comparison, as it is a related and potent garlic organosulfide.

In Vivo Efficacy (Animal Models)

| Animal Model | Condition | DADS Dosage | Outcome | Reference |

| Rats | Dinitrobenzene sulfonate-induced colitis | 0.3 - 10 mg/kg | Suppressed intestinal inflammation/damage | [4] |

| Mice | Colitis-induced colorectal cancer | Not Specified | Prevented tumorigenesis by suppressing inflammation | [15] |

| Rats | Chronic constriction injury (neuropathic pain) | 25 and 50 mg/kg | Significant reduction in pain | [21] |

| Rats | Emphysema (induced by cigarette smoke extract) | Not Specified | Decreased inflammation and oxidative stress markers | [12] |

Experimental Protocols

This section outlines the methodologies for key experiments commonly used to evaluate the biological activities of diallyl disulfide.

Cell Viability and Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of DADS (e.g., 0, 10, 25, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with DADS as described above for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of DADS-induced apoptosis.

Western Blot Analysis for Protein Expression

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Methodology:

-

Protein Extraction: Treat cells with DADS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-IκBα, anti-Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Conclusion

Diallyl disulfide is a highly promising natural compound with a well-documented portfolio of antioxidant, anti-inflammatory, and anticancer activities. Its ability to modulate critical cellular signaling pathways, including Nrf2, NF-κB, and apoptosis-related cascades, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to further explore the pharmacological applications of this potent organosulfur compound. Future research should focus on clinical trials to validate these preclinical findings and explore the bioavailability and safety profile of DADS in humans.

References

- 1. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound [ouci.dntb.gov.ua]

- 4. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Benefits of Diallyl Disulfide, A Garlic-Derived Natural Organic Sulfur Compound | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 6. nbinno.com [nbinno.com]

- 7. Diallyl Disulfide | C6H10S2 | CID 16590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diallyldisulfide | 2179-57-9 [chemicalbook.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Pharmacological Investigation of the Anti-Inflammation and Anti-Oxidation Activities of Diallyl Disulfide in a Rat Emphysema Model Induced by Cigarette Smoke Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 15. Diallyl Disulfide (DADS), a Constituent of Garlic, Inactivates NF-κB and Prevents Colitis-Induced Colorectal Cancer by Inhibiting GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Biological Significance of Diallyl Disulfide in Allium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound found in plants of the Allium genus, most notably garlic (Allium sativum).[1][2] It is a key contributor to the characteristic pungent aroma and flavor of these plants and is largely responsible for many of their purported health benefits.[3] DADS is not present in intact Allium tissues but is rapidly formed upon cellular disruption. The precursor molecule, alliin (S-allyl-L-cysteine sulfoxide), is converted by the enzyme alliinase into allicin, a highly unstable thiosulfinate. Allicin then quickly decomposes into a variety of more stable organosulfur compounds, with diallyl disulfide being one of the principal components.[2][4]

This technical guide provides an in-depth overview of the sources of diallyl disulfide in various Allium species, presents quantitative data on its concentration, details the experimental protocols for its analysis, and illustrates its interaction with key signaling pathways relevant to drug development.

Data Presentation: Diallyl Disulfide Content in Allium Species

The concentration of diallyl disulfide can vary significantly among different Allium species, and even between cultivars of the same species. Processing and preparation methods also heavily influence the final DADS content. The following table summarizes quantitative data from various studies.

| Allium Species | Cultivar/Variety/Form | Diallyl Disulfide (DADS) Concentration | Analytical Method | Reference(s) |

| Allium sativum (Garlic) | Single Clove Garlic | 0.0296% | Gas Chromatography (GC) | [5] |

| Clove Garlic | 0.0248% | Gas Chromatography (GC) | [5] | |

| Garlic Powder | 0.61 mg/g | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [6] | |

| Garlic Oil | 43.12% of total organosulfur compounds | High-Performance Liquid Chromatography (HPLC) | [7] | |

| Commercial Chinese Garlic Oil | 45.1–63.2% | Gas Chromatography-Mass Spectrometry (GC-MS) | [8] | |

| Spanish Garlic Essential Oil | 20.8–27.9% | Gas Chromatography-Mass Spectrometry (GC-MS) | [8] | |

| Allium schoenoprasum (Chives) | Chive Oil | Lower than garlic oil; 42.3% of total diallyl sulfides | Not specified | [9] |

| Allium ascalonicum (Shallot) | Shallot Oil | 24.66% of major diallyl sulfides | Not specified | [10] |

| Allium cepa (Onion) | General | Contains dipropyl disulfide as a major organosulfur compound, with lower levels of diallyl disulfide compared to garlic. | Gas Chromatography-Mass Spectrometry (GC-MS) | [11] |

| Allium ampeloprasum (Elephant Garlic) | General | Lower levels of organosulfur compounds compared to garlic. | High-Performance Liquid Chromatography (HPLC) | [12][13] |

Biosynthesis of Diallyl Disulfide

The formation of diallyl disulfide is an enzymatic process initiated by the disruption of Allium plant cells. The pathway begins with the stable precursor alliin and proceeds through the highly reactive intermediate, allicin.

Experimental Protocols

The quantification of diallyl disulfide in Allium species is primarily achieved through chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Method for DADS Analysis

Gas chromatography is a robust method for the analysis of volatile compounds like DADS.

1. Sample Preparation (Extraction):

-

Fresh Allium samples (e.g., garlic cloves) are typically crushed or homogenized to initiate the enzymatic conversion of alliin to allicin and subsequently to DADS.[5]

-

The homogenized sample is then extracted with an organic solvent. Acetone is a commonly used solvent for this purpose.[5]

-

For quantitative analysis, an internal standard (e.g., acetophenone) is often added to the extract.[5]

2. GC Analysis:

-

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.[5][14]

-

Column: An HP-1 or DB-5 capillary column is suitable for separating DADS from other organosulfur compounds.[5][14]

-

Carrier Gas: Helium or Nitrogen is typically used as the carrier gas.[8][15]

-

Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program starts at a lower temperature (e.g., 140°C) and gradually increases to a higher temperature (e.g., 180°C).[5][14]

-

Injector and Detector Temperatures: These are typically set at a higher temperature (e.g., 200°C) to ensure the volatilization of the sample and prevent condensation.[5][14]

-

Quantification: The concentration of DADS is determined by comparing the peak area of DADS in the sample to a calibration curve generated using known concentrations of a DADS standard.[5]

High-Performance Liquid Chromatography (HPLC) Method for DADS Analysis

HPLC is another powerful technique for the quantification of DADS, particularly in processed Allium products.

1. Sample Preparation (Extraction):

-

Similar to the GC method, the Allium sample is first processed to allow for the formation of DADS.

-

Extraction is typically performed using a solvent such as methanol.[6]

-

The extract is then filtered before injection into the HPLC system.[6]

2. HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV detector is commonly used.[7][16]

-

Column: A C18 reversed-phase column is typically employed for the separation.[6][16]

-

Mobile Phase: A mixture of organic solvents and water is used as the mobile phase. A common mobile phase consists of acetonitrile, water, and tetrahydrofuran in a gradient or isocratic elution.[16]

-

Detection: DADS is detected by its UV absorbance, typically at a wavelength of around 298 nm.[16]

-

Quantification: The concentration of DADS is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from DADS standards.[6]

Signaling Pathways Modulated by Diallyl Disulfide

Diallyl disulfide has been shown to exert its biological effects by modulating several key cellular signaling pathways. This multi-target activity is of significant interest to drug development professionals.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. DADS has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. DADS can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.

Conclusion

Diallyl disulfide is a significant bioactive compound in Allium species, with its highest concentrations typically found in garlic. Its formation is a direct result of the enzymatic breakdown of alliin upon tissue damage. The quantification of DADS is reliably achieved through established GC and HPLC methods. The ability of DADS to modulate critical signaling pathways, such as NF-κB and Nrf2, underscores its potential as a lead compound in the development of novel therapeutics for a range of diseases, including those with inflammatory and oxidative stress components. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the importance of Allium-derived organosulfur compounds.

References

- 1. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 3. Garlic - Wikipedia [en.wikipedia.org]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. maxwellsci.com [maxwellsci.com]

- 8. stiftung-plantafood.de [stiftung-plantafood.de]

- 9. tandfonline.com [tandfonline.com]

- 10. academicjournals.org [academicjournals.org]

- 11. Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium cornutum Clementi ex Visiani, 1842, and Common Onion Allium cepa L., and Evidences for Antiproliferative Activity of Their Extracts | MDPI [mdpi.com]

- 12. Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Validation of HPTLC and HPLC methods for the quantitative determination of allyl disulfide in some polyherbal oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Diallyl Disulfide

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound naturally found in garlic (Allium sativum) and other Allium species.[1][2] It is a key contributor to the characteristic odor and flavor of garlic and is recognized for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3] As a result, DADS is a molecule of significant interest to researchers in medicinal chemistry, drug development, and food science. These application notes provide detailed protocols for the chemical synthesis of diallyl disulfide in a laboratory setting, offering researchers a reliable method for obtaining this compound for further investigation.

The primary synthetic route described herein involves the reaction of an allyl halide with a disulfide source, a method that is both efficient and scalable.[1][4] Variations of this procedure, including conventional heating and microwave-assisted synthesis, are discussed to accommodate different laboratory capabilities and research needs.

Chemical Properties of Diallyl Disulfide

| Property | Value |

| IUPAC Name | 3-[(Prop-2-en-1-yl)disulfanyl]prop-1-ene |

| Other Names | Diallyl disulfide, Garlicin |

| CAS Number | 2179-57-9 |

| Molecular Formula | C₆H₁₀S₂ |

| Molar Mass | 146.27 g/mol |

| Appearance | Yellowish clear liquid |

| Odor | Strong garlic-like |

| Boiling Point | 180 °C |

| Solubility | Insoluble in water, soluble in ethanol and oils |

Synthesis Methodologies

The most common and industrially applied method for synthesizing diallyl disulfide is the reaction of an allyl halide (such as allyl chloride or allyl bromide) with sodium disulfide (Na₂S₂).[1][4] The sodium disulfide is typically generated in situ by reacting sodium sulfide (Na₂S) with elemental sulfur.[1]

Chemical Reaction Pathway

The synthesis proceeds in two main stages: first, the formation of sodium disulfide, followed by the nucleophilic substitution reaction with the allyl halide.

Figure 1: Chemical reaction pathway for the synthesis of diallyl disulfide.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods for diallyl disulfide.

| Method | Starting Materials | Catalyst/Conditions | Yield | Reference |

| Industrial Scale | Sodium disulfide, Allyl bromide/chloride | 40-60 °C, inert atmosphere | Up to 88% | [1] |

| Lab Scale (Conventional) | Sodium disulfide, Allyl bromide | Tetrabutylammonium bromide (PTC) | < 82% | [1] |

| Microwave-Assisted | Sodium disulfide, Allyl chloride | Tetrabutylammonium bromide (PTC), 195 W, 12 min | 82.2% | [5] |

| Alternative | Allyl mercaptan | Oxidation with iodine | Not specified | [6] |

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of diallyl disulfide using a phase-transfer catalyst, adapted from literature procedures.[5][7]

Protocol 1: Synthesis of Diallyl Disulfide via Phase-Transfer Catalysis

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sulfur powder (S)

-

Allyl bromide (C₃H₅Br)

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Disulfide Solution:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfide nonahydrate (e.g., 48 g, 0.2 mol) in distilled water (100 mL).

-

To this solution, add sulfur powder (e.g., 6.4 g, 0.2 mol).

-

Heat the mixture to 60 °C with stirring for approximately 2 hours to facilitate the formation of the sodium disulfide solution. The solution will turn a dark reddish-brown.

-

-

Reaction with Allyl Bromide:

-

To the prepared sodium disulfide solution, add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (e.g., 1-2 mol% relative to allyl bromide).

-

Using a dropping funnel, add allyl bromide (e.g., 24.2 g, 0.2 mol) dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

-

After the addition is complete, stir the mixture vigorously for 15-30 minutes at a controlled temperature (e.g., 40-50 °C).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude diallyl disulfide as a yellowish oil.

-

Further purification can be achieved by vacuum distillation or flash chromatography on silica gel if required.

-

Experimental Workflow Diagram

References

- 1. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 2. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. WO2006016881A1 - Process for producing diallyl disulfide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Diallyldisulfide synthesis - chemicalbook [chemicalbook.com]

- 7. orbi.uliege.be [orbi.uliege.be]

Application Notes and Protocols for Diallyl Disulfide in Cardiovascular Disease Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a key organosulfur compound derived from garlic (Allium sativum) and is a principal component of distilled garlic oil.[1] Emerging research has highlighted its potential therapeutic effects in cardiovascular diseases, primarily attributed to its antioxidant, anti-inflammatory, and pro-angiogenic properties.[2][3] DADS acts as a hydrogen sulfide (H₂S) donor, a critical signaling molecule in the cardiovascular system.[2][4] These application notes provide a comprehensive overview of the use of DADS in cardiovascular disease research, including its mechanisms of action, experimental protocols, and relevant quantitative data.

Mechanism of Action

Diallyl disulfide exerts its cardioprotective effects through multiple mechanisms:

-

Antioxidant Activity: DADS has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and increasing the levels of endogenous antioxidants like glutathione (GSH).[1][2] This helps protect cardiac cells from oxidative damage, a key contributor to cardiovascular pathologies.[3]

-

Hydrogen Sulfide (H₂S) Donation: DADS can be metabolized to release H₂S, a gasotransmitter with vasodilatory, anti-inflammatory, and anti-apoptotic properties in the cardiovascular system.[2][4]

-

Modulation of Signaling Pathways: DADS influences several critical signaling pathways involved in cell survival, apoptosis, and mitochondrial biogenesis. Notably, it has been shown to activate the PI3K/Akt survival pathway and the eNOS-Nrf2-Tfam pathway, which promotes mitochondrial function and protects against cardiac hypertrophy.[2][5] It also inhibits apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[6]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of diallyl disulfide on key cardiovascular parameters.

Table 1: In Vivo Effects of Diallyl Disulfide on Cardiac Function and Oxidative Stress

| Parameter | Animal Model | DADS Dosage | Treatment Duration | Key Findings | Reference(s) |

| Cardiac Hypertrophy | Isoproterenol-induced in rats | 50 mg/kg/day (oral) | 14 days | Reduced cardiac hypertrophy markers. | [1] |

| Myocardial GSH Level | Isoproterenol-induced hypertrophy in rats | 50 mg/kg/day (oral) | 14 days | Significantly increased myocardial GSH levels compared to the hypertrophy group. | [1] |

| Fractional Shortening (%) | Diabetic cardiomyopathy in rats | Not specified | 16 days | Reversed the decrease in fractional shortening. | [7][8] |

| Ejection Fraction (%) | Myocardial ischemia/reperfusion in rats | Not specified | 16 days | Improved ejection fraction. | [8] |

| Apoptosis | Diabetic cardiomyopathy in rats | Not specified | Not specified | Decreased the number of TUNEL-positive cells. | [7][8] |

Table 2: In Vitro Effects of Diallyl Disulfide

| Cell Line | Condition | DADS Concentration | Treatment Duration | Key Findings | Reference(s) |

| H9c2 cells | Isoproterenol-induced hypertrophy | 25 µM | 48 hours | Reduced hypertrophy markers. | [1] |

| H9c2 cells | High glucose-induced apoptosis | Not specified | Not specified | Increased CSE expression and reduced pro-apoptotic factors. | [8] |

Experimental Protocols

Detailed methodologies for key experiments involving diallyl disulfide are provided below.

In Vivo Model of Cardiac Hypertrophy

Objective: To induce cardiac hypertrophy in rats and assess the therapeutic effects of diallyl disulfide.

Animal Model: Male Sprague-Dawley rats (250 g).[1]

Materials:

-

Diallyl disulfide (DADS)

-

Isoproterenol

-

Alzet minipumps

-

Normal saline

-

Oral gavage needles

Procedure:

-

Divide rats into experimental groups: Control, Isoproterenol (Iso), and Isoproterenol + DADS (Iso+DADS).[1]

-

Induce cardiac hypertrophy in the Iso and Iso+DADS groups by subcutaneously implanting Alzet minipumps delivering isoproterenol at a dose of 5 mg/kg/day for 14 days.[1]

-

Administer DADS to the Iso+DADS group daily by oral gavage at a dose of 50 mg/kg/day for 14 days. The control and Iso groups receive normal saline.[1]

-

At the end of the 14-day treatment period, sacrifice the animals and collect heart tissues for analysis.[1]

Analysis:

-

Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Histopathology: To measure heart weight to body weight ratio and cardiomyocyte size.

-

Western Blotting: To analyze the expression of hypertrophy markers and key signaling proteins.

-

Oxidative Stress Markers: To measure levels of GSH, ROS, etc.

Western Blotting for Protein Expression in Cardiac Tissue

Objective: To determine the effect of DADS on the expression of specific proteins in heart tissue.

Materials:

-

Homogenized heart tissue lysates

-

DC protein assay kit (e.g., Bio-Rad)

-

Polyacrylamide-SDS gels

-

Polyvinylidene difluoride (PVDF) membrane

-

Primary and secondary antibodies

-

Blocking buffer

-

Chemiluminescence detection reagents

Procedure:

-

Homogenize 75 mg of left ventricular tissue to prepare protein lysates.[9]

-

Determine the protein concentration of the lysates using a DC protein assay.[9]

-

Load equal amounts of protein onto a polyacrylamide-SDS gel and perform electrophoresis.[9]

-

Transfer the separated proteins to a PVDF membrane.[9]

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., eNOS, p-AKT, Nrf2) overnight at 4°C.[1][9]

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

Measurement of H₂S in Heart Tissue

Objective: To measure the levels of H₂S in cardiac tissue following DADS administration.

Materials:

-

Fresh heart tissue

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium citrate buffer (1 M), pH 6.0

-

Gas chromatography-chemiluminescence system or H₂S-sensitive electrode.[9][10]

Procedure (using chemiluminescence):

-

Homogenize fresh heart tissue in 5 volumes of PBS (pH 7.4).[10]

-

Place 0.2 ml of the homogenate into a sealed vial with 0.4 ml of 1 M sodium citrate buffer (pH 6.0).[10]

-

Incubate at 37°C for 10 minutes with shaking to facilitate the release of H₂S gas.[10]

-

Inject the headspace gas into the gas chromatograph for H₂S measurement.[10]

-

Calculate H₂S concentrations based on a standard curve generated with Na₂S.[10]

TUNEL Assay for Apoptosis Detection

Objective: To quantify apoptosis in cardiac tissue sections.

Materials:

-

Paraffin-embedded or frozen heart tissue sections

-

TUNEL assay kit (e.g., colorimetric or fluorescent)

-

Proteinase K

-

Terminal deoxynucleotidyl transferase (TdT) enzyme

-

Labeled dUTP (e.g., biotin-dUTP or fluorescently labeled)

-

Converter-POD or streptavidin-HRP

-

DAB substrate or fluorescence microscope

-

Counterstain (e.g., hematoxylin or DAPI)

Procedure (General Protocol):

-

Deparaffinize and rehydrate tissue sections if using paraffin-embedded samples.

-

Perform antigen retrieval if required.

-

Permeabilize the cells by incubating with Proteinase K.

-

Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTP in a humidified chamber. This allows the TdT to label the 3'-OH ends of fragmented DNA.[5][11]

-

If using an indirect method, incubate with a converter-POD or streptavidin-HRP.[5]

-

Add the substrate (e.g., DAB) to visualize the apoptotic cells (brown nuclei) or view under a fluorescence microscope if using a fluorescent label.[5]

-

Counterstain the sections to visualize all cell nuclei.

-

Mount the slides and observe under a microscope.

-

Quantify the percentage of TUNEL-positive cells.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathways modulated by Diallyl Disulfide for cardioprotection.

Caption: Experimental workflow for in vivo studies of Diallyl Disulfide.

Caption: Logical relationship of Diallyl Disulfide's properties and application.

References

- 1. Diallyl disulfide ameliorates isoproterenol induced cardiac hypertrophy activating mitochondrial biogenesis via eNOS-Nrf2-Tfam pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Hydrogen sulphide reduced the accumulation of lipid droplets in cardiac tissues of db/db mice via Hrd1 S‐sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sileks.com [sileks.com]

- 6. The cardioprotective effects of diallyl trisulfide on diabetic rats with ex vivo induced ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diallyl trisulfide and diallyl disulfide ameliorate cardiac dysfunction by suppressing apoptotic and enhancing survival pathways in experimental diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. The polysulfide diallyl trisulfide protects the ischemic myocardium by preservation of endogenous hydrogen sulfide and increasing nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Antimicrobial Activity of Diallyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound derived from garlic (Allium sativum) and is a key contributor to its characteristic odor and potent biological activities.[1][2] Produced from the decomposition of allicin when garlic cloves are crushed, DADS has demonstrated a broad spectrum of antimicrobial effects against various pathogenic bacteria and fungi.[1][3] Its mechanism of action is multifaceted, involving the disruption of the cell membrane, potential interference with cellular transport systems, and inhibition of microbial communication pathways like quorum sensing.[4] The antimicrobial efficacy of diallyl sulfides, including DADS, tends to increase with the number of sulfur atoms in the molecule.[5][6]

These application notes provide detailed protocols for evaluating the antimicrobial properties of diallyl disulfide, offering a framework for researchers in microbiology, natural product chemistry, and drug development to assess its potential as a novel antimicrobial agent.

Data Presentation

The following tables summarize representative quantitative data on the antimicrobial activity of diallyl disulfide and related compounds against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Diallyl Sulfides against Food-Borne Pathogens [5]

| Microorganism | Diallyl disulfide (µg/mL) | Diallyl trisulfide (µg/mL) | Diallyl tetrasulfide (µg/mL) |

| Bacillus cereus | 100 | 50 | 25 |

| Listeria monocytogenes | 100 | 50 | 25 |

| Staphylococcus aureus | 200 | 100 | 50 |

| Escherichia coli O157:H7 | 400 | 200 | 100 |

| Salmonella Typhimurium | 200 | 100 | 50 |

| Clostridium perfringens | 100 | 50 | 25 |

| Campylobacter jejuni | 100 | 50 | 25 |

Table 2: Antimicrobial Activity of Diallyl Trisulfide (DATS) against Campylobacter jejuni [4]

| Strain | MIC (µg/mL) |

| C. jejuni 81-176 | 32 |

| Chicken Isolate 1 | 16 |

| Chicken Isolate 2 | 32 |

| Chicken Isolate 3 | 64 |

| Chicken Isolate 4 | 32 |

| ... (10 other isolates) | ≤ 32 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of diallyl disulfide that visibly inhibits the growth of a target microorganism.[4][5][7]

Materials:

-

Diallyl disulfide (DADS)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[4]

-

Sterile 96-well microtiter plates

-

Microbial culture in logarithmic growth phase

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and multichannel pipettor

Procedure:

-

Preparation of DADS Stock Solution: Dissolve DADS in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth medium. Note that the final DMSO concentration should not inhibit microbial growth (typically ≤1%).[4]

-

Preparation of Microbial Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the DADS working solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.[4]

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Positive Control: Wells containing broth and microbial inoculum only (no DADS).

-

Negative Control: Wells containing broth only (no inoculum).

-

Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.[4]

-

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[5]

-

Determination of MIC: The MIC is the lowest concentration of DADS at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[4]

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the antimicrobial activity of DADS by measuring the zone of growth inhibition around a disk impregnated with the compound.[8][9][10]

Materials:

-

DADS solution of known concentration

-

Sterile 6 mm filter paper disks

-

Agar plates (e.g., Mueller-Hinton agar)

-

Microbial culture adjusted to a 0.5 McFarland standard

-

Sterile cotton swabs

-

Forceps

-

Ruler or caliper

Procedure:

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.[11]

-

Preparation and Application of Disks: a. Aseptically apply a known volume (e.g., 20 µL) of the DADS solution onto a sterile filter paper disk.[8] b. Allow the solvent to evaporate completely in a sterile environment. c. Using sterile forceps, place the DADS-impregnated disk onto the center of the inoculated agar plate. Gently press the disk to ensure full contact with the agar.[11]

-

Controls:

-

Positive Control: A disk impregnated with a standard antibiotic known to be effective against the test organism.

-

Negative Control: A disk impregnated with the solvent (e.g., DMSO) used to dissolve DADS.[8]

-

-

Incubation: Invert the plates and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.[9]

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[10]

Time-Kill Kinetic Assay

This assay evaluates the rate at which DADS kills a microbial population over time.[12][13][14]

Materials:

-

DADS solution

-

Microbial culture in logarithmic growth phase

-

Appropriate broth medium

-

Sterile culture tubes or flasks

-

Incubator shaker

-

Apparatus for serial dilution and plating (e.g., agar plates, sterile diluent, spreader)

Procedure:

-

Preparation of Cultures: Prepare a standardized microbial suspension (e.g., 1 x 10⁶ CFU/mL) in multiple flasks containing fresh broth.[12]

-

Addition of DADS: Add DADS to the flasks at different concentrations, typically corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask with no DADS.[13]

-

Incubation and Sampling: Incubate the flasks in a shaker at the appropriate temperature. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[12]

-

Viable Cell Count: a. Perform ten-fold serial dilutions of each aliquot in a sterile diluent (e.g., phosphate-buffered saline). b. Plate a known volume of each dilution onto agar plates. c. Incubate the plates until colonies are visible.

-

Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time (in hours) to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[14][15]

Visualizations

Caption: Workflow for testing DADS antimicrobial activity.

Caption: Proposed antimicrobial mechanisms of DADS.

References

- 1. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. goldbio.com [goldbio.com]

- 9. grownextgen.org [grownextgen.org]

- 10. asm.org [asm.org]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. emerypharma.com [emerypharma.com]

- 15. actascientific.com [actascientific.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of Diallyl Disulfide

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound derived from garlic (Allium sativum) and is recognized for its significant biological activities, including antimicrobial, antithrombotic, and antitumor properties.[1] As research into the therapeutic potential of DADS expands, the accurate determination of its purity is paramount for ensuring the reliability and reproducibility of preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the quantitative analysis of diallyl disulfide. This application note provides a detailed protocol for the purity assessment of DADS using a reversed-phase HPLC (RP-HPLC) method, complete with experimental procedures, data presentation, and workflow diagrams.

Principle

This method employs reversed-phase chromatography on a C18 column to separate diallyl disulfide from potential impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. Detection is performed using an ultraviolet (UV) detector, as DADS exhibits absorbance in the UV spectrum. The concentration and purity of DADS are determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Materials and Reagents

-

Diallyl Disulfide Reference Standard: (≥98% purity)

-

Acetonitrile (ACN): HPLC grade

-

Water: HPLC grade or ultrapure water

-

Methanol (MeOH): HPLC grade

-

Tetrahydrofuran (THF): HPLC grade (optional, for specific methods)

-

Sample Diluent: Acetonitrile:water (70:30, v/v)[2]

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

-

Data Acquisition and Processing Software

The following table summarizes typical chromatographic conditions for the analysis of diallyl disulfide:

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:THF (70:27:3, v/v/v)[3] | Acetonitrile:Water (70:30, v/v)[2][4] |

| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[2] |

| Column Temperature | Ambient or 30 °C | 25 °C[2] |

| Detection Wavelength | 298 nm[3] | 254 nm[2] |

| Injection Volume | 20 µL | 20 µL[2] |

| Run Time | Approximately 15 minutes | Approximately 10 minutes |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of diallyl disulfide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the sample diluent to obtain concentrations ranging from 2 µg/mL to 100 µg/mL.[2] These solutions will be used to construct the calibration curve.

Preparation of Sample Solutions

-

Accurately weigh a quantity of the diallyl disulfide sample to be tested and dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

Data Analysis and Purity Calculation

-

Calibration Curve: Plot a graph of the peak area versus the concentration of the diallyl disulfide standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient of >0.999 is typically desired.[4]

-

Purity Calculation: The purity of the diallyl disulfide sample is calculated using the following formula:

Purity (%) = (Area_sample / Area_total) x 100

Where:

-

Area_sample is the peak area of diallyl disulfide in the sample chromatogram.

-

Area_total is the sum of the areas of all peaks in the sample chromatogram.

-

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are summarized in the table below, with typical acceptance criteria.

| Validation Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |

| Specificity | No interference from blank or placebo at the retention time of the analyte. | Peak purity index > 0.999 |

Visualizations

Caption: Experimental workflow for HPLC analysis of diallyl disulfide purity.

Caption: Simplified signaling pathway of Diallyl Disulfide inducing apoptosis in cancer cells.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, and accurate for the determination of diallyl disulfide purity. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to implement a reliable quality control procedure for DADS. The method's robustness makes it suitable for routine analysis in both research and industrial settings. Proper method validation is crucial before implementation to ensure compliance with regulatory standards.

References

Application Notes and Protocols for Diallyl Disulfide-Induced Apoptosis in Vitro

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl disulfide (DADS) is a prominent organosulfur compound derived from garlic (Allium sativum) that has garnered significant attention for its potential anticancer properties.[1][2] An increasing body of in vitro research demonstrates that DADS can inhibit the proliferation of various cancer cell lines by inducing programmed cell death, or apoptosis.[1][2][3] The underlying mechanisms of DADS-induced apoptosis are multifaceted, often involving the modulation of key signaling pathways that regulate cell survival and death.[2][4][5] These mechanisms include the activation of caspases, regulation of the Bcl-2 family of proteins, and cell cycle arrest.[2][6][7]

These application notes provide a comprehensive overview of the in vitro use of Diallyl Disulfide to induce apoptosis in cancer cell lines. This document outlines the key signaling pathways affected by DADS, presents quantitative data on its efficacy in various cancer cell lines, and offers detailed protocols for essential experiments to study its apoptotic effects.

Data Presentation

The efficacy of Diallyl Disulfide in inducing apoptosis is dose- and time-dependent and varies across different cancer cell lines.[4] The following tables summarize the quantitative data from various studies.

Table 1: Effective Concentrations of Diallyl Disulfide (DADS) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Concentration | Incubation Time (hours) | Citation |

| HL-60 | Human Leukemia | < 25 µM | Not Specified | [6] |

| KPL-1 | Breast Cancer (ER-positive) | 1.8–18.1 μM | 72 | [7] |

| MCF-7 | Breast Cancer (ER-positive) | 1.8–18.1 μM | 72 | [7] |

| MDA-MB-231 | Breast Cancer (ER-negative) | 1.8–18.1 μM | 72 | [7] |

| MKL-F | Breast Cancer (ER-negative) | 1.8–18.1 μM | 72 | [7] |

| MG-63 | Human Osteosarcoma | 20, 60, 100 µM (tested concentrations) | 24 | [4] |

Table 2: Effects of Diallyl Disulfide (DADS) on Apoptosis-Related Proteins

| Cell Line | Protein Change | Effect of DADS Treatment | Citation |

| MDA-MB-231 | Bax | 142% increase | [7] |

| MDA-MB-231 | Bcl-XL | 38% decrease | [7] |

| MDA-MB-231 | Caspase-3 Activation | 438% increase | [7] |

| Breast, Prostate, Lung Cancer Cells | Bax | Increased translocation | [8] |

| Breast, Prostate, Lung Cancer Cells | Cytochrome c | Increased release | [8] |

| Breast, Prostate, Lung Cancer Cells | Caspase-3 | Activation | [8] |

| Breast, Prostate, Lung Cancer Cells | Caspase-9 | Activation | [8] |

| ECA109 | p53 | Increased level | [5] |

| ECA109 | Bax/Bcl-2 ratio | Increased | [5] |

Signaling Pathways

Diallyl disulfide induces apoptosis primarily through the intrinsic (mitochondrial) pathway, although crosstalk with the extrinsic pathway can occur. Key events include the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: DADS-induced intrinsic apoptosis pathway.

Experimental Workflow

A typical workflow for investigating the apoptotic effects of Diallyl Disulfide on a cancer cell line involves a series of assays to assess cell viability, quantify apoptosis, and analyze the underlying molecular mechanisms.

Caption: General experimental workflow for studying DADS-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9]

Materials:

-

Diallyl Disulfide (DADS)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or other solubilization solution[9][10]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

DADS Treatment: Prepare serial dilutions of DADS in complete medium. Remove the old medium from the wells and add 100 µL of the DADS-containing medium to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[11]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

-

DADS-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting: After DADS treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[13]

-

Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.[14]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible (within 1 hour).[13]

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.[16]

Materials:

-

DADS-treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Protocol:

-